A Technical Guide to (3-(Trifluoromethyl)benzyl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry
A Technical Guide to (3-(Trifluoromethyl)benzyl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry
For Immediate Release
This whitepaper provides an in-depth technical overview of (3-(Trifluoromethyl)benzyl)boronic acid, a key building block in contemporary organic synthesis. With its unique combination of a reactive boronic acid moiety and the electronically distinct trifluoromethylbenzyl group, this compound serves as a vital reagent for researchers, particularly in the fields of medicinal chemistry and materials science. This guide will detail its chemical properties, provide a validated synthesis protocol, explore its primary applications with mechanistic insights, and outline essential safety information. The CAS Number for (3-(Trifluoromethyl)benzyl)boronic acid is 21948-55-0 [1][2][3][4][5].
Core Compound Properties and Specifications
(3-(Trifluoromethyl)benzyl)boronic acid is a white to off-white solid at room temperature. The presence of the trifluoromethyl (-CF3) group significantly influences the electronic properties of the benzyl ring system. As a strong electron-withdrawing group, the -CF3 moiety enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, making it a highly desirable feature in drug discovery programs[6]. The benzylic CH2 group separates the boronic acid from the aromatic ring, imparting distinct reactivity compared to its phenylboronic acid analogue.
| Property | Value | Source |
| CAS Number | 21948-55-0 | [1][2][3][4][5] |
| Molecular Formula | C8H8BF3O2 | [1][2][4][5] |
| Molecular Weight | 203.95 g/mol | [1][2] |
| Appearance | Powder or liquid | [5] |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES Code | OB(O)CC1=CC(=CC=C1)C(F)(F)F | [1] |
Synthesis of (3-(Trifluoromethyl)benzyl)boronic acid
The synthesis of benzylboronic acids can be achieved through several established methodologies. A common and reliable approach involves the reaction of a Grignard reagent, formed from the corresponding benzyl halide, with a trialkyl borate ester, followed by acidic hydrolysis. This method provides a direct and scalable route to the desired product.
Experimental Protocol: Grignard-Based Synthesis
This protocol is a representative method adapted from standard procedures for boronic acid synthesis.
Step 1: Formation of the Grignard Reagent
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To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to initiate the reaction.
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In a separate, dry flask, dissolve 3-(Trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
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Add a small portion of the benzyl bromide solution to the magnesium turnings and gently heat to initiate Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing.
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Once initiated, add the remaining benzyl bromide solution dropwise, maintaining a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
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Cool the Grignard solution to -78°C using a dry ice/acetone bath.
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To this cooled solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly. The borate ester is used to trap the nucleophilic Grignard reagent.
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After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0°C.
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Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure (3-(Trifluoromethyl)benzyl)boronic acid.
Causality and Self-Validation: The use of a Grignard reagent provides a powerful carbon nucleophile from the benzyl halide. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent by water. The subsequent reaction with a trialkyl borate at low temperature controls the exothermicity and prevents side reactions. The acidic workup is crucial for hydrolyzing the boronate ester intermediate to the final boronic acid. The purity of the final product can be validated through standard analytical techniques such as NMR spectroscopy and melting point determination.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling
The premier application of (3-(Trifluoromethyl)benzyl)boronic acid is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp2- and sp3-hybridized carbon atoms[7][8].
The reaction allows for the precise installation of the 3-(trifluoromethyl)benzyl moiety onto various molecular scaffolds, a critical step in the synthesis of complex pharmaceuticals and agrochemicals[6].
The Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism is a well-understood catalytic cycle involving a palladium catalyst.
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Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organohalide (R'-X), forming a Pd(II) intermediate.
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Transmetalation: The boronic acid, activated by a base (e.g., K2CO3, Cs2CO3), forms a boronate species. This species transfers its organic group (the 3-(trifluoromethyl)benzyl group) to the palladium center, displacing the halide. This is the key C-C bond-forming precursor step.
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Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-R') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
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To a reaction vessel, add the aryl or vinyl halide (1.0 eq), (3-(Trifluoromethyl)benzyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, 2-3 eq).
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Purge the vessel with an inert gas.
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Add a suitable solvent system (e.g., toluene/water, dioxane, or DMF).
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Heat the reaction mixture (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
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The combined organic layers are washed, dried, and concentrated. The product is then purified via column chromatography.
Safety and Handling
As with related organoboron compounds, (3-(Trifluoromethyl)benzyl)boronic acid should be handled with care in a well-ventilated fume hood. Safety data sheets for analogous compounds, such as 3-(trifluoromethyl)phenylboronic acid, indicate that it may cause skin, eye, and respiratory irritation and is harmful if swallowed[9].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid breathing dust. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(3-(Trifluoromethyl)benzyl)boronic acid is a valuable and versatile reagent in modern organic chemistry. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, which enables the strategic incorporation of the trifluoromethylbenzyl group into complex molecules. This feature is particularly exploited in the design of new pharmaceuticals and agrochemicals, where the -CF3 group can impart favorable pharmacokinetic properties. The synthesis of this compound is straightforward, making it an accessible tool for a wide range of scientific endeavors. Proper handling and adherence to safety protocols are essential when working with this and related chemical compounds.
References
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{[3-(trifluoromethyl)phenyl]methyl}boronic acid. Chemexpress.cn. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Crucial Role of 3-(Trifluoromethyl)benzyl Bromide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]
Sources
- 1. 21948-55-0|(3-(Trifluoromethyl)benzyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. chemexpress.cn [chemexpress.cn]
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- 5. (3-(Trifluoromethyl)benzyl)boronic acid;21948-55-0, CasNo.21948-55-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
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